Methyl 3,6-dichloropyrazine-2-carboxylate
Overview
Description
Methyl 3,6-dichloropyrazine-2-carboxylate is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3,6-dichloropyrazine-2-carboxylate (MDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₆H₄Cl₂N₂O₂
- Molecular Weight : 207.01 g/mol
- CAS Number : 356783-14-7
- Synonyms : Methyl 3,6-dichloro-2-pyrazinecarboxylate
Biological Activity Overview
MDPC has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that MDPC exhibits antibacterial effects against both gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of cell wall synthesis, leading to bacterial cell death .
- Anticancer Potential : Preliminary studies indicate that MDPC may possess anticancer properties. It has been evaluated for growth inhibition against several cancer cell lines, showing promising results that warrant further investigation .
Antimicrobial Activity
MDPC's antimicrobial efficacy was assessed using the agar well diffusion method against various bacterial strains:
Bacterial Strain | Activity (Zone of Inhibition) |
---|---|
Staphylococcus aureus | Significant |
Escherichia coli | Moderate |
Bacillus subtilis | Significant |
Pseudomonas aeruginosa | Minimal |
The results suggest that MDPC could serve as a lead compound for developing new antibiotics, especially against resistant strains .
Anticancer Activity
The anticancer potential of MDPC was evaluated through in vitro assays on different cancer cell lines. The compound demonstrated significant growth inhibition:
Cell Line | IC₅₀ Value (µM) | Inhibition Rate (%) |
---|---|---|
HCT15 | 2.37 | 70% |
MDA-MB-231 | 2.20 | 75% |
PC-3 | 2.68 | 65% |
These findings indicate that MDPC may act as a potent inhibitor of cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of MDPC can be attributed to its structural characteristics, which allow for interaction with various biological targets:
- Inhibition of Enzymes : Molecular docking studies have suggested that MDPC may inhibit specific enzymes involved in cancer progression and bacterial resistance mechanisms .
- Cell Signaling Pathways : Research indicates that MDPC may interfere with key signaling pathways associated with inflammation and tumor growth, such as NF-κB and MAPK pathways .
Case Studies and Research Findings
- Antibacterial Studies : A study conducted by Mohamed et al. synthesized analogues of MDPC and assessed their antibacterial activity against resistant strains. The results indicated enhanced activity compared to existing antibiotics, suggesting a potential role in treating resistant infections .
- Anticancer Studies : In a comparative analysis of various pyrazine derivatives, MDPC was highlighted for its superior activity against multiple cancer cell lines, particularly in inhibiting the growth of prostate and breast cancer cells .
Properties
IUPAC Name |
methyl 3,6-dichloropyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAHCKUUSAIJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627388 | |
Record name | Methyl 3,6-dichloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-14-7 | |
Record name | Methyl 3,6-dichloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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